Methyl-D9-choline chloride

Beschreibung

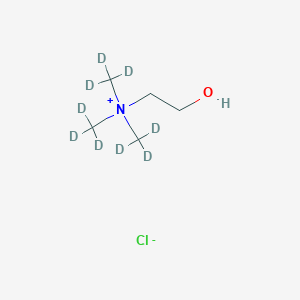

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-hydroxyethyl-tris(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMZJAMFUVOLNK-KYRNGWDOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCO)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584026 | |

| Record name | 2-Hydroxy-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61037-86-3 | |

| Record name | Methyl-D9-choline chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061037863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline chloride-trimethyl-d9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL-D9-CHOLINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z4659NSZ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyl-D9-choline chloride: A Technical Guide for Advanced Research Applications

<

This guide provides an in-depth exploration of Methyl-D9-choline chloride (D9-choline), a critical tool in modern biomedical research. We will delve into its core applications, the scientific principles governing its use, and detailed protocols for its implementation in the laboratory. This document is intended for researchers, scientists, and drug development professionals seeking to leverage stable isotope labeling for precise and reliable experimental outcomes.

Introduction: The Power of Isotopic Labeling

In the complex landscape of cellular metabolism and signaling, the ability to distinguish between pre-existing and newly synthesized molecules is paramount. Stable isotope labeling, coupled with mass spectrometry, offers a powerful solution.[1] By replacing specific atoms in a molecule with their heavier, non-radioactive isotopes, we can create a "tracer" that is chemically identical to its endogenous counterpart but distinguishable by its mass.

Methyl-D9-choline chloride is a deuterated analog of choline, an essential nutrient.[2][3] In this molecule, the nine hydrogen atoms on the three methyl groups of the choline headgroup are replaced with deuterium. This nine-dalton mass shift provides a distinct and unambiguous signal in mass spectrometry, making it an invaluable tool for a range of applications.

Table 1: Key Properties of Choline vs. Methyl-D9-choline

| Property | Choline Chloride | Methyl-D9-choline chloride |

| Chemical Formula | C5H14NO • Cl | C5H5D9NO • Cl[2] |

| Molecular Weight | ~139.63 g/mol | ~148.68 g/mol [4] |

| Isotopic Purity | N/A | Typically ≥98-99%[2] |

| Primary Research Use | Biological studies | Internal standard, Metabolic tracer[3][5] |

Core Application I: The Internal Standard in Quantitative Mass Spectrometry

The most prevalent use of D9-choline is as an internal standard (IS) for the quantification of choline and its critical metabolite, the neurotransmitter acetylcholine (ACh), by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][5]

The Rationale: Why an Internal Standard is Essential

Quantitative analysis using LC-MS/MS is susceptible to variations that can compromise accuracy and precision. These include inconsistencies in sample extraction, matrix effects (where other molecules in the sample suppress or enhance the signal of the analyte), and fluctuations in instrument performance.[6]

An ideal internal standard is a compound added at a known, constant concentration to every sample, standard, and quality control.[6] It should behave as identically as possible to the analyte of interest throughout the entire analytical process. Because D9-choline is chemically identical to native choline, it co-elutes chromatographically and experiences the same ionization efficiency and matrix effects.[6] By measuring the ratio of the analyte's signal to the internal standard's signal, we can correct for these variations, leading to highly accurate and reliable quantification.

Experimental Workflow: LC-MS/MS Quantification

The following diagram illustrates a typical workflow for quantifying choline and acetylcholine in a biological matrix, such as brain microdialysate or plasma.[6][7]

Fig 1. LC-MS/MS workflow for choline quantification.

Detailed Protocol: Quantification of Choline/ACh in Cerebrospinal Fluid (CSF)

This protocol is adapted from established methods for high-sensitivity analysis.[8]

-

Preparation of Standards:

-

Prepare stock solutions of choline chloride, acetylcholine chloride, and Methyl-D9-choline chloride (IS) in an appropriate solvent (e.g., 10 mM ammonium formate).

-

Create a series of calibration standards by serially diluting the choline and ACh stocks in an artificial CSF matrix.

-

Spike each calibrator and quality control (QC) sample with the IS solution to a final, constant concentration (e.g., 5 ng/mL).

-

-

Sample Preparation:

-

Thaw CSF samples on ice.

-

To 50 µL of CSF sample, calibrator, or QC, add 50 µL of the IS solution.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Conditions:

-

Chromatography: Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention of the polar choline and ACh molecules.[7][9]

-

Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

MRM Transitions (Example):

-

Choline: Q1 104.1 -> Q3 60.1

-

Acetylcholine: Q1 146.1 -> Q3 87.1

-

D9-Choline (IS): Q1 113.1 -> Q3 69.1

-

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the IS.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibrators. A linear regression with 1/x weighting is typically used.

-

Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Core Application II: The Tracer in Metabolic Flux Analysis

Beyond simple quantification, D9-choline is a powerful tool for in vivo and in vitro metabolic tracing, allowing researchers to follow the fate of choline as it is incorporated into various downstream pathways.[5][10][11]

The Rationale: Tracking the Isotopic Label

When D9-choline is introduced into a biological system, its deuterated methyl groups act as a beacon.[10][12] As the choline molecule is metabolized, this heavy label is incorporated into downstream products. By using mass spectrometry to detect these mass-shifted metabolites over time, researchers can elucidate pathway activity and measure metabolic flux.[11][13]

This technique is crucial for understanding how metabolic pathways are altered in disease states (e.g., cancer, neurodegeneration) or in response to therapeutic interventions.[14][15][16]

Key Choline Metabolic Pathways

Fig 2. Metabolic fate of Methyl-D9-choline.

As illustrated in Figure 2, D9-choline can enter several key pathways:

-

The Kennedy Pathway (CDP-choline pathway): Choline is phosphorylated to phosphocholine, eventually forming phosphatidylcholine (PtdCho), a major component of cell membranes.[10][15] The entire D9-choline headgroup is retained in this process.

-

Acetylcholine Synthesis: In cholinergic neurons, choline acetyltransferase (ChAT) synthesizes acetylcholine, a vital neurotransmitter.[1][2] Again, the D9-headgroup remains intact.

-

Betaine and One-Carbon Metabolism: Choline can be oxidized to betaine.[12] Betaine can then donate one of its three methyl groups (now a D3-methyl group) to homocysteine to form methionine, which is a central hub in one-carbon metabolism.[11][12] This D3-label can then be traced into S-adenosylmethionine (SAM) and subsequently into products of methylation reactions, such as the de novo synthesis of phosphatidylcholine via the PEMT pathway.[10][17]

Protocol Outline: Stable Isotope Tracing in Cell Culture

This protocol provides a general framework for a tracing experiment.[13][14]

-

Cell Culture and Labeling:

-

Culture cells (e.g., neuronal cells, hepatocytes) to the desired confluency.

-

Prepare a labeling medium by supplementing standard culture medium with a known concentration of Methyl-D9-choline chloride (e.g., 100 µM).[13]

-

Remove the standard medium, wash cells once with PBS, and replace it with the labeling medium.

-

Incubate the cells for a defined time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the rate of isotope incorporation.

-

-

Metabolite Extraction:

-

At each time point, place the culture plate on ice and aspirate the medium.

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to quench metabolism and extract metabolites.[18]

-

Scrape the cells, transfer the cell extract to a microcentrifuge tube, and vortex thoroughly.

-

Centrifuge at high speed to pellet cell debris and proteins.

-

Transfer the supernatant (containing the metabolites) to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis.

-

Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole instrument capable of detecting the mass-shifted metabolites.

-

Develop an inclusion list of expected labeled metabolites (e.g., D9-phosphocholine, D9-acetylcholine, D9-PtdCho species, D3-methionine) to ensure their detection.

-

-

Data Analysis and Interpretation:

-

Identify and integrate the peak areas for both the unlabeled (M+0) and labeled (e.g., M+9 for intact choline incorporation, M+3 for methyl group donation) forms of each metabolite.

-

Calculate the fractional enrichment for each metabolite at each time point: Fractional Enrichment = [Labeled Peak Area] / ([Labeled Peak Area] + [Unlabeled Peak Area]).

-

Plot the fractional enrichment over time to determine the rate of incorporation and infer the activity (flux) of the respective metabolic pathways.

-

Conclusion and Future Directions

Methyl-D9-choline chloride is a cornerstone of modern bioanalytical and metabolomics research. Its utility as an internal standard ensures the accuracy and reproducibility of quantitative studies targeting the cholinergic system. As a metabolic tracer, it provides unparalleled insight into the dynamic fluxes of choline through membrane synthesis, neurotransmission, and one-carbon metabolism. Future applications will continue to refine our understanding of these pathways in complex diseases, aiding in the identification of novel biomarkers and the development of targeted therapeutic strategies.

References

- A Method for Choline and Acetylcholine Using Hydrophilic Interaction Chromatography (HILIC) and Mass Spectrometry.

- Metabolic fate of the orally consumed deuterium-labeled choline.

- Analysis of acetylcholine and choline in microdialysis samples by liquid chromatography/tandem mass spectrometry. PubMed.

- Metabolic fate of orally consumed deuterium-labelled choline.

- Tracing Neurotransmitter Metabolism with ¹⁵N Labeled Choline. Benchchem.

- Choline-d9 (chloride) (CAS Number: 61037-86-3). Cayman Chemical.

- The metabolic fate of deuterium-labeled choline in gestating and lact

- Mapping choline metabolites in normal and transformed cells. PubMed Central.

- LC/MS Analysis of Choline and Acetylcholine (VC-50 2D). Shodex.

- LC/MS Analysis of Choline and Acetylcholine (VC-50 2D). Shodex HPLC Columns.

- Choline-d6 chloride. MedchemExpress.com.

- Choline-d9 chloride. MedchemExpress.com.

- High-sensitivity quantification of acetylcholine and choline in human cerebrospinal fluid with a valid

- Different choline supplement metabolism in adults using deuterium labelling. PubMed Central.

- Metabolism of Choline and Deuterated Choline Detected by 1H–14N 2D Heteronuclear Single-Quantum Coherence (HSQC) NMR.

- Choline chloride-(trimethyl-d9)

- Phospholipid isotope tracing reveals β-catenin-driven suppression of phosphatidylcholine metabolism in hep

- Isotope tracing-based metabolite identification for mass spectrometry metabolomics. PubMed Central.

- Stable Isotopic Tracer Phospholipidomics Reveals Contributions of Key Phospholipid Biosynthetic Pathways to Low Hepatocyte Phosphatidylcholine to Phosphatidylethanolamine Ratio Induced by Free Fatty Acids.

- Oral intake of deuterated choline at clinical dose for metabolic imaging of brain tumors. bioRxiv.

- Methyl-D9-choline.

- Deuteron magnetic resonance study of glyceline deep eutectic solvents: Selective detection of choline and glycerol dynamics. AIP Publishing.

- Choline chloride (trimethyl-D₉, 98%).

- Quantitation of Choline and Its Metabolites in Tissues and Foods by Liquid Chromatography/Electrospray Ionization-Isotope Dilution Mass Spectrometry.

- Methyl-D9-choline chloride. MedKoo.

- A Head-to-Head Battle of Internal Standards: Trimethylammonium chloride-13c3,d9 versus Deuterated Altern

- Acetylcholine-d9 chloride (ACh-d9(chloride)). MedChemExpress.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Analysis of acetylcholine and choline in microdialysis samples by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-sensitivity quantification of acetylcholine and choline in human cerebrospinal fluid with a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. shodex.com [shodex.com]

- 10. researchgate.net [researchgate.net]

- 11. Stable Isotopic Tracer Phospholipidomics Reveals Contributions of Key Phospholipid Biosynthetic Pathways to Low Hepatocyte Phosphatidylcholine to Phosphatidylethanolamine Ratio Induced by Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phospholipid isotope tracing reveals β-catenin-driven suppression of phosphatidylcholine metabolism in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mapping choline metabolites in normal and transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Oral intake of deuterated choline at clinical dose for metabolic imaging of brain tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Different choline supplement metabolism in adults using deuterium labelling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Isotope tracing-based metabolite identification for mass spectrometry metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl-D9-choline chloride: Properties, Applications, and Best Practices

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Gold Standard for Choline Quantification

In the precise world of quantitative bioanalysis, particularly in metabolomics, neuroscience, and nutritional science, accuracy is paramount. Choline, an essential nutrient, and its metabolites are vital for numerous physiological processes, including neurotransmitter synthesis (acetylcholine), cell membrane integrity (phosphatidylcholine), and hepatic lipid transport.[1] Consequently, the ability to accurately measure these compounds in complex biological matrices is critical for understanding health and disease.

Methyl-D9-choline chloride emerges as an indispensable tool for this purpose. As a stable isotope-labeled (SIL) analog of choline, it serves as the gold standard internal standard for quantification by mass spectrometry.[1] Its nine deuterium atoms render it chemically identical to endogenous choline but mass-shifted, allowing it to be distinguished by the detector. This guide provides a comprehensive overview of its properties, core applications, and the rigorous methodologies required to leverage its full potential.

Section 1: Physicochemical Properties

The foundational characteristics of Methyl-D9-choline chloride are critical for its effective use in an analytical setting. Understanding these properties ensures proper handling, storage, and preparation of standards. The compound is typically a white to off-white solid and is known to be hygroscopic, necessitating storage in a dry environment.[2][3]

| Property | Value | Source(s) |

| Chemical Name | 2-hydroxy-N,N,N-tris(methyl-d3)ethan-1-aminium chloride | [1][4] |

| Synonyms | Choline-d9 Chloride, (2-Hydroxyethyl)trimethyl-d9-ammonium chloride | [4][5] |

| CAS Number | 61037-86-3 | [1][4][5][6] |

| Molecular Formula | C₅H₅D₉ClNO | [1][4] |

| Molecular Weight | 148.68 g/mol | [4][5][6] |

| Exact Mass | 148.1300 | [4] |

| Appearance | Solid | [1][2] |

| Isotopic Purity | Typically ≥98% or ≥99% deuterated forms (d1-d9) | [1][5] |

| Melting Point | 302-305 °C (decomposes) | [5] |

| Solubility | H₂O: ≥ 100 mg/mL; DMSO: ≥ 140 mg/mL; Ethanol: 2 mg/mL | [1][2] |

| Storage Conditions | Store refrigerated (+2°C to +8°C), desiccated, and protected from light. | [3][7] |

| Stability | ≥ 4 years under proper storage conditions. | [1] |

Section 2: The Principle of Isotope Dilution Mass Spectrometry (ID-MS)

The primary application of Methyl-D9-choline chloride is as an internal standard in Isotope Dilution Mass Spectrometry (ID-MS).[8] This technique is the pinnacle of quantitative analysis, offering unparalleled accuracy and precision by correcting for analytical variability.[9]

The Causality Behind Its Efficacy:

-

Correction for Sample Loss: During multi-step sample preparation (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction), some analyte is inevitably lost. By adding a known quantity of the SIL standard at the very beginning of the workflow, the SIL standard is lost at the same rate as the endogenous analyte.[10] The final ratio of analyte to SIL standard remains constant, regardless of recovery efficiency.

-

Correction for Matrix Effects: In techniques like electrospray ionization (ESI), molecules co-eluting from the chromatography column can interfere with the ionization of the analyte, either suppressing or enhancing its signal. Because Methyl-D9-choline chloride is chemically identical to native choline, it co-elutes perfectly and experiences the exact same matrix effects.[11] This co-elution ensures that the ratio of their signals is unaffected, providing a true measure of the analyte's concentration.

The fundamental principle is that a known amount of the deuterated standard is added to a sample containing an unknown amount of the native analyte.[12] After processing, the sample is analyzed by a mass spectrometer, which measures the intensity of the signal for both the native and the labeled compound. The concentration of the native analyte is then calculated based on the measured ratio of the two signals.[8]

Section 3: Core Application & Experimental Workflow

The most common use for Methyl-D9-choline chloride is in the quantification of choline in biological samples (e.g., plasma, serum, tissue homogenates) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow Diagram

Caption: Workflow for choline quantification using Methyl-D9-choline chloride.

Detailed Step-by-Step Methodology

This protocol is a representative example for quantifying choline in human plasma.[10][11]

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Methyl-D9-choline chloride (Internal Standard, IS) in methanol.

-

Prepare a 1 mg/mL stock solution of unlabeled choline chloride (Analyte) in methanol.

-

From these stocks, prepare working solutions at appropriate concentrations for spiking and for building the calibration curve.

-

-

Calibration Curve Preparation:

-

In a surrogate matrix (e.g., charcoal-stripped plasma or a protein solution), prepare a series of calibration standards by spiking known concentrations of the analyte (e.g., 0.1 to 50 µM).

-

Add a fixed concentration of the IS (e.g., 5 µM) to each calibration standard.

-

-

Sample Preparation:

-

To a 100 µL aliquot of the biological sample (or calibrator/QC sample), add 10 µL of the IS working solution. Vortex briefly.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Dilute the supernatant as needed with the initial mobile phase to ensure compatibility with the LC method.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is ideal for retaining polar compounds like choline.[13]

-

Mobile Phase Example: Isocratic elution with 20% 5 mM Ammonium Acetate in water and 80% Acetonitrile.[14]

-

Flow Rate: 0.5 - 0.8 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

-

MRM Transition for Choline: Precursor ion (m/z) 104.2 → Product ion (m/z) 60.1.

-

MRM Transition for Methyl-D9-choline: Precursor ion (m/z) 113.2 → Product ion (m/z) 69.1.

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the IS.

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Plot the peak area ratio against the analyte concentration for the calibration standards to generate a linear regression curve.

-

Determine the concentration of choline in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Section 4: Quality Control and Purity Assessment

The validity of any quantitative result rests on the quality of the standard used. For SIL standards, two types of purity are critical: chemical purity and isotopic purity.

-

Chemical Purity: This refers to the absence of other chemical compounds. It is typically assessed by the manufacturer using techniques like HPLC and should be >98%.[6]

-

Isotopic Purity (or Isotopic Enrichment): This measures the percentage of the compound that is enriched with the stable isotope.[15] For Methyl-D9-choline chloride, this means ensuring that the vast majority of molecules contain nine deuterium atoms, with minimal presence of d0 to d8 species. A high isotopic purity (typically >98 or >99 atom % D) is crucial to prevent signal contribution from the standard at the mass of the analyte, which would compromise accuracy.[1][5] This is verified using high-resolution mass spectrometry and sometimes NMR spectroscopy.[15][16]

Section 5: Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of Methyl-D9-choline chloride.

-

Storage: The compound is hygroscopic (absorbs moisture from the air).[3] It must be stored in a tightly sealed container, in a desiccator, at refrigerated temperatures (2°C to 8°C), and protected from light.[7] When preparing solutions, it is advisable to use newly opened solvents, especially for hygroscopic solvents like DMSO.[2]

-

Handling: Use standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid material in a well-ventilated area or a chemical fume hood.

-

Solution Stability: Once dissolved, stock solutions should be stored at -20°C or -80°C. Aliquoting the stock solution is recommended to prevent degradation from repeated freeze-thaw cycles.[2]

Conclusion

Methyl-D9-choline chloride is more than just a chemical reagent; it is a critical enabler of high-fidelity quantitative science. Its properties make it the ideal internal standard for isotope dilution mass spectrometry, allowing researchers to overcome the inherent challenges of sample loss and matrix effects. By adhering to the rigorous experimental protocols and quality control measures outlined in this guide, scientists and drug development professionals can achieve the accuracy and precision necessary to advance our understanding of choline's role in human health and disease.

References

-

Guideline on Isotope Dilution Mass Spectrometry . U.S. Department of Energy Office of Scientific and Technical Information. Available at: [Link]

-

Isotope dilution | Mass spectrometry, Trace elements, Quantification . Britannica. Available at: [Link]

-

Isotope dilution . Wikipedia. Available at: [Link]

-

An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides . Journal of Analytical Atomic Spectrometry. Available at: [Link]

-

Measurement of choline and choline metabolite concentrations using high-pressure liquid chromatography and gas chromatography-mass spectrometry . PubMed. Available at: [Link]

-

Methyl-D9-choline | C5H14NO+ | CID 16213540 . PubChem, National Institutes of Health. Available at: [Link]

-

Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues . PubMed. Available at: [Link]

-

Isotopic Purity Using LC-MS . ResolveMass Laboratories Inc. Available at: [Link]

-

Quality Assurance and Quality Control | Stable Isotope Laboratory . Boston University. Available at: [Link]

-

Validation of an LC–MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues | Request PDF . ResearchGate. Available at: [Link]

-

CHAPTER 5: Referencing Strategies and Quality Assurance for Compound-specific Stable Isotope Analysis . Royal Society of Chemistry. Available at: [Link]

-

Analytical standards & isotopically labeled substances . Szabo-Scandic. Available at: [Link]

-

Metabolism of D9-choline. Filled fat arrows indicate de novo synthesis... . ResearchGate. Available at: [Link]

-

Quantitative Analysis of Choline in Milk Powder and Dietary Supplements by LC/MS Method . Shimadzu. Available at: [Link]

-

A Method for Choline and Acetylcholine Using Hydrophilic Interaction Chromatography (HILIC) and Mass Spectrometry . Waters Corporation. Available at: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 61037-86-3 CAS MSDS (CHOLINE CHLORIDE (TRIMETHYL-D9)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. medkoo.com [medkoo.com]

- 5. Choline chloride-(trimethyl-d9) D 98atom 61037-86-3 [sigmaaldrich.com]

- 6. isotope.com [isotope.com]

- 7. isotope.com [isotope.com]

- 8. osti.gov [osti.gov]

- 9. Isotope dilution - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

- 13. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. shimadzu.com [shimadzu.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. Quality Assurance and Quality Control | Stable Isotope Laboratory [bu.edu]

Synthesis and isotopic purity of Methyl-D9-choline chloride

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Methyl-D9-choline chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Deuterated Choline

Choline is an essential nutrient vital for numerous biological functions, including the synthesis of the neurotransmitter acetylcholine and the structural integrity of cell membranes through phosphatidylcholine (PC).[1][2] The use of stable isotope-labeled choline, such as Methyl-D9-choline, allows researchers to trace the metabolic fate of choline in vivo without the use of radioactive isotopes.[3][1][4] The nine deuterium atoms on the methyl groups provide a distinct mass shift, enabling sensitive and specific detection by mass spectrometry.[5] This makes it an invaluable internal standard for the quantification of endogenous choline and for studying metabolic pathways like the phosphatidylethanolamine N-methyltransferase (PEMT) pathway.[2][6]

Part 1: Chemical Synthesis of Methyl-D9-choline chloride

The synthesis of Methyl-D9-choline chloride is typically achieved through the quaternization of an amine with a deuterated methylating agent. A common and effective approach involves the reaction of dimethylethanolamine with a deuterated methyl halide, such as methyl-d3 iodide. To achieve the D9 labeling, this process is repeated with deuterated reagents.

Causality in Experimental Choices

The choice of a deuterated methylating agent is critical. Methyl-d3 iodide is frequently used due to its high reactivity. The solvent system is also a key consideration; polar aprotic solvents like acetonitrile are often employed to facilitate the SN2 reaction mechanism. The purification of the final product, a quaternary ammonium salt, can be challenging due to its high polarity and solubility in aqueous solutions.[7] Precipitation from a reaction mixture using a less polar solvent is a common and effective purification strategy.[8]

Detailed Step-by-Step Synthesis Protocol

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethylethanolamine in anhydrous acetonitrile.

-

Addition of Deuterated Methylating Agent: Slowly add a stoichiometric excess of methyl-d3 iodide to the reaction mixture. It is crucial to perform this addition under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with atmospheric moisture.

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 50-60 °C) for several hours to ensure complete reaction. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Product Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product, Methyl-D9-choline iodide, often precipitates out of the solution. The solid can be collected by filtration. To convert the iodide salt to the chloride salt, an ion-exchange resin is typically used. The purified Methyl-D9-choline chloride is then obtained after evaporation of the solvent.[9][10] Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/ether.[7][11]

Visualizing the Synthesis Workflow

Part 2: Isotopic Purity Analysis

Ensuring high isotopic purity is paramount for the utility of Methyl-D9-choline chloride as a tracer and internal standard.[12][13][14] The presence of lower deuterated species (d0 to d8) can interfere with quantitative analysis and lead to inaccurate results.[14] Therefore, rigorous analytical methods are required to determine the isotopic enrichment.

Self-Validating Analytical Protocols

A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy provides a robust and self-validating system for assessing isotopic purity.[12][13] HRMS can precisely determine the mass-to-charge ratio (m/z) of the molecule and its isotopologues, allowing for the calculation of isotopic enrichment.[15][16] NMR, particularly 2H NMR, can confirm the positions of the deuterium labels and provide insights into the relative abundance of each deuterated species.[17][18][19]

Detailed Analytical Methodology

-

High-Resolution Mass Spectrometry (HRMS):

-

A solution of the synthesized Methyl-D9-choline chloride is infused into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR).

-

The full scan mass spectrum is acquired in positive ion mode, focusing on the m/z range corresponding to the choline isotopologues.

-

The relative abundance of the ions corresponding to d0 through d9 choline is determined by integrating the peak areas of their respective extracted ion chromatograms.

-

The isotopic purity is calculated as the percentage of the d9 species relative to the sum of all choline isotopologues.[16]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of the Methyl-D9-choline chloride is dissolved in a suitable deuterated solvent (e.g., D2O).

-

1H NMR is used to confirm the overall structure and to check for the absence of signals corresponding to the methyl protons, indicating a high degree of deuteration.

-

2H (Deuterium) NMR provides a direct signal from the deuterium nuclei, confirming their presence at the methyl positions. The integration of this signal can be used to quantify the deuterium content.[17][18][20]

-

Quantitative Data Presentation

| Analytical Technique | Parameter Measured | Typical Specification |

| HRMS | Isotopic Enrichment (d9 %) | ≥ 98% |

| Abundance of d8 | < 1.5% | |

| Abundance of d0-d7 | < 0.5% | |

| NMR | 1H NMR Signal (Methyl Protons) | Below limit of detection |

| 2H NMR Signal | Confirms D at methyl positions |

Visualizing the Analytical Workflow

Conclusion

The synthesis and rigorous quality control of Methyl-D9-choline chloride are essential for its reliable use in scientific research and drug development. The methodologies outlined in this guide provide a framework for producing this valuable isotopic tracer with high chemical and isotopic purity. The combination of a well-controlled synthetic process and a comprehensive analytical approach ensures the generation of trustworthy data in metabolic studies.

References

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Available at: [Link]

- Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt. Google Patents.

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. RSC Publishing. Available at: [Link]

-

Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. ResearchGate. Available at: [Link]

-

Quantitation and Purification of Quaternary Ammonium Compounds From Halophyte Tissue. Plant Physiology. Available at: [Link]

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed. Available at: [Link]

-

Quaternary ammonium salt purification. Reddit. Available at: [Link]

-

Synthesis and evaluation of (18)F-labeled choline analogs as oncologic PET tracers. The Journal of Nuclear Medicine. Available at: [Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. Available at: [Link]

-

Metabolism of Choline and Deuterated Choline Detected by 1H-14N 2D Heteronuclear Single-Quantum Coherence (HSQC) NMR. PubMed. Available at: [Link]

-

Quantitation and purification of quaternary ammonium compounds from halophyte tissue. PubMed. Available at: [Link]

-

Synthesis and evaluation of >18>F-labeled choline analogs as oncologic PET tracers. The Journal of Nuclear Medicine. Available at: [Link]

-

Different choline supplement metabolism in adults using deuterium labelling. PMC. Available at: [Link]

-

Synthesis, isolation and purification of [11C]-choline. PMC. Available at: [Link]

-

The Shuttling of Methyl Groups Between Folate and Choline Pathways. MDPI. Available at: [Link]

-

Synthesis and evaluation of 18F-labeled choline as an oncologic tracer for positron emission tomography: initial findings in prostate cancer. PubMed. Available at: [Link]

-

Deuterium magnetic resonance spectroscopy of isotopically labeled mammalian cells. PubMed. Available at: [Link]

-

Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. PMC. Available at: [Link]

-

Deuterium magnetic resonance spectroscopy of isotopically labeled mammalian cells. ResearchGate. Available at: [Link]

-

Metabolism of Choline and Deuterated Choline Detected by 1H-14N 2D Heteronuclear Single-Quantum Coherence (HSQC) NMR. Semantic Scholar. Available at: [Link]

-

Metabolism of choline and deuterated choline detected by 1 H- 14 N 2D heteronuclear single-quantum coherence (HSQC) NMR. ISMRM. Available at: [Link]

-

Plasma methyl-D9-choline (A) and methyl-D9-betaine (B) enrichments over... ResearchGate. Available at: [Link]

-

Chemical structures of positron-labeled choline analogs. ResearchGate. Available at: [Link]

-

Metabolic fate of orally consumed deuterium-labelled choline. The... ResearchGate. Available at: [Link]

-

Metabolic fate of the orally consumed deuterium-labeled choline. The... ResearchGate. Available at: [Link]

-

(PDF) Evaluation of Deuterated F- and C-Labeled Choline Analogs for Cancer Detection by Positron Emission Tomography. ResearchGate. Available at: [Link]

-

Schematic illustration of the incorporation of methyl-D9 choline in to... ResearchGate. Available at: [Link]

-

Methyl-D9-choline. Creative Biolabs. Available at: [Link]

- Preparation of choline chloride. Google Patents.

Sources

- 1. Different choline supplement metabolism in adults using deuterium labelling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Metabolism of Choline and Deuterated Choline Detected by 1H-14N 2D Heteronuclear Single-Quantum Coherence (HSQC) NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 氯化胆碱-(三甲基-d9) 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]

- 8. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Quantitation and purification of quaternary ammonium compounds from halophyte tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Deuterium magnetic resonance spectroscopy of isotopically labeled mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Metabolism of Choline and Deuterated Choline Detected by 1H-14N 2D Heteronuclear Single-Quantum Coherence (HSQC) NMR. | Semantic Scholar [semanticscholar.org]

- 20. archive.ismrm.org [archive.ismrm.org]

Role of deuterated choline in lipidomics research

<An In-depth Technical Guide to the Role of Deuterated Choline in Lipidomics Research

Introduction

In the expansive field of lipidomics, the quest to understand the intricate dynamics of lipid metabolism, trafficking, and homeostasis is paramount. Lipids are not merely structural components of membranes or energy storage molecules; they are critical signaling mediators involved in a vast array of cellular processes.[1][2] Choline, an essential nutrient, serves as a fundamental building block for two of the most abundant classes of phospholipids: phosphatidylcholine (PC) and sphingomyelin (SM).[3][4] The primary route for de novo PC synthesis is the Kennedy pathway (also known as the CDP-choline pathway), a highly conserved metabolic sequence.[4][5][6] Given the central role of choline, accurately tracing its flux and quantifying its downstream metabolites is crucial for unraveling the complexities of lipid biology in both health and disease.

Conventional lipid analysis often provides a static snapshot of lipid concentrations, which can be insufficient for understanding dynamic processes like synthesis, turnover, and metabolic flux.[1][7] This is where stable isotope labeling, a cornerstone technique in metabolic research, becomes indispensable.[1][2] Deuterated choline, a non-radioactive, stable isotope-labeled version of choline, has emerged as a powerful and versatile tool in mass spectrometry-based lipidomics. Its application allows researchers to move beyond static measurements and probe the kinetics of choline-containing lipid metabolism with high precision and specificity.[7][8]

This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of deuterated choline in lipidomics research. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful technique to gain deeper insights into lipid metabolism.

The Principle: Why Deuterated Choline?

Stable isotope labeling involves replacing an atom in a molecule with its heavier, non-radioactive isotope. In deuterated choline, one or more hydrogen atoms (¹H) are replaced by deuterium (²H or D). The most commonly used variant in lipidomics is trimethyl-d9-choline (d9-choline), where all nine hydrogen atoms on the three methyl groups of the choline headgroup are replaced with deuterium.

The utility of deuterated choline hinges on a simple yet powerful principle: it is chemically almost identical to its natural counterpart and is processed by cellular enzymes in the same manner.[9] However, due to the mass difference between hydrogen and deuterium, lipids synthesized using deuterated choline can be easily distinguished from the pre-existing, unlabeled lipid pool by mass spectrometry.[10] This mass shift provides an unambiguous signature to track the fate of the labeled precursor and quantify the rate of new lipid synthesis.[7]

Advantages of Deuterated Choline in Mass Spectrometry:

-

High Specificity: Allows for the precise tracing of choline through specific metabolic pathways, such as the Kennedy pathway.[10][11]

-

Quantitative Accuracy: When used as an internal standard, deuterated lipids co-elute with their endogenous counterparts, correcting for variations in sample preparation, matrix effects, and instrument response, thereby enabling highly accurate quantification.[9][12][13][14]

-

Safety: As a stable, non-radioactive isotope, deuterium is safe for use in a wide range of experimental systems, including cell culture and in vivo studies in animals and humans.[15]

-

Dynamic Measurements: Enables the study of metabolic flux, providing rates of synthesis and turnover rather than just static concentration levels.[7][8]

Core Applications in Lipidomics Research

Deuterated choline serves two primary, powerful roles in lipidomics: as a metabolic tracer to measure dynamic flux and as an internal standard for precise quantification.

Metabolic Labeling for Flux Analysis

By introducing deuterated choline (e.g., d9-choline) into a biological system, researchers can trace its incorporation into downstream lipids over time.[7][11] This "pulse-chase" approach is instrumental for measuring the kinetics of phospholipid synthesis and turnover.

The primary pathway traced is the Kennedy Pathway for de novo phosphatidylcholine (PC) synthesis.[4][5][16] When cells are supplied with d9-choline, newly synthesized PC molecules will contain the d9-labeled headgroup. Using tandem mass spectrometry, these newly synthesized lipids (e.g., d9-PC) can be specifically detected by performing a precursor ion scan for the m/z of the deuterated phosphocholine headgroup fragment (m/z 193 for d9-PC), distinguishing them from the endogenous pool which produces a fragment at m/z 184.[7][10][17]

This approach allows for the calculation of key metabolic parameters:

-

Fractional Synthesis Rate: The percentage of a specific lipid pool that is newly synthesized within a given timeframe.

-

Lipid Turnover: By observing the decay of the labeled signal over time after the removal of the deuterated precursor, the rate of lipid degradation can be determined.

-

Pathway Activity: Comparing the incorporation of the label under different experimental conditions (e.g., drug treatment, disease state) reveals changes in the activity of biosynthetic pathways.[11]

Diagram: Tracing Deuterated Choline through the Kennedy Pathway

The following diagram illustrates how d9-choline is incorporated into phosphatidylcholine (PC) via the CDP-choline (Kennedy) pathway. Mass spectrometry can then differentiate between the unlabeled (endogenous) and d9-labeled (newly synthesized) PC pools.

Caption: Workflow of d9-choline tracing through the Kennedy pathway.

Internal Standard for Absolute Quantification

Accurate quantification is a significant challenge in lipidomics due to factors like ionization suppression, extraction efficiency, and instrument variability.[12][18] Stable isotope-labeled compounds are considered the gold standard for internal standards because they have nearly identical physicochemical properties to the analytes of interest.[1][2][9]

A known amount of a deuterated lipid standard (e.g., d9-PC with a specific fatty acid composition) is spiked into a biological sample prior to lipid extraction.[14][19] This "internal" standard experiences the same sample processing and analysis conditions as the endogenous, unlabeled lipid. By comparing the signal intensity of the endogenous lipid to the signal intensity of the known amount of the deuterated standard, one can calculate the absolute concentration of the endogenous lipid with high accuracy and precision.[20] This ratiometric approach effectively normalizes for experimental variations.[9][13]

Table: Common Deuterated Choline Analogs and Mass Shifts

| Compound | Common Deuterated Form | Mass Shift (Δm/z) | Primary Application |

| Choline | d9-methyl-Choline | +9 | Metabolic Tracer |

| Phosphatidylcholine (PC) | d9-headgroup-PC | +9 | Tracer Product, Internal Standard |

| Sphingomyelin (SM) | d9-headgroup-SM | +9 | Tracer Product, Internal Standard |

| Lysophosphatidylcholine (LPC) | d9-headgroup-LPC | +9 | Tracer Product, Internal Standard |

Experimental Design and Protocols

Implementing deuterated choline in lipidomics studies requires careful planning and execution of experimental protocols. The following sections provide a generalized framework.

Protocol: Metabolic Labeling of Cultured Cells with d9-Choline

This protocol describes a typical "pulse" experiment to measure the rate of phosphatidylcholine synthesis in adherent mammalian cells.

Objective: To label newly synthesized choline-containing phospholipids with d9-choline for subsequent LC-MS/MS analysis.

Materials:

-

Adherent mammalian cells (e.g., HEK293, HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Choline-free growth medium

-

d9-Choline Chloride solution (sterile, stock solution in PBS or water)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Methanol (LC-MS grade), ice-cold

-

Scraper for adherent cells

Procedure:

-

Cell Seeding: Plate cells in multi-well plates (e.g., 6-well or 12-well) at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.

-

Choline Starvation (Optional but Recommended): To enhance the uptake and incorporation of the label, pre-condition the cells.

-

Aspirate the complete growth medium.

-

Wash cells once with 1 mL of warm PBS.

-

Add choline-free medium and incubate for 1-2 hours.

-

-

Labeling (Pulse):

-

Prepare the labeling medium by supplementing the choline-free medium with d9-choline chloride. A final concentration between 10-50 µM is a common starting point.[11]

-

Aspirate the starvation medium and add the d9-choline labeling medium to the cells.

-

Incubate for the desired time points (e.g., 0, 1, 2, 4, 8, 24 hours) to create a time-course. The optimal duration depends on the cell type and the turnover rate of the lipids of interest.

-

-

Harvesting:

-

Place the plate on ice.

-

Aspirate the labeling medium.

-

Wash the cells twice with 2 mL of ice-cold PBS to remove any remaining extracellular label.

-

Aspirate the final PBS wash completely.

-

Add 1 mL of ice-cold methanol to each well to quench metabolism and detach the cells.

-

Use a cell scraper to ensure all cells are lifted.

-

Transfer the cell suspension to a microcentrifuge tube.

-

-

Sample Storage: Store the methanolic cell extracts at -80°C until lipid extraction.

Protocol: Lipid Extraction (Modified Bligh-Dyer Method)

This is a robust method for extracting a broad range of lipids from the cell harvest.

Objective: To efficiently extract total lipids from cell pellets for MS analysis.

Materials:

-

Methanolic cell extract (from previous protocol)

-

Chloroform (LC-MS grade)

-

Ultrapure Water

-

Deuterated internal standard mix (if performing absolute quantification)

Procedure:

-

Homogenization: Thaw the methanolic cell extracts on ice. If not already in suspension, resuspend the cell pellet in the methanol.

-

Spiking Internal Standards: If absolute quantification is the goal, add the deuterated internal standard mix to the sample at this point.

-

Phase Generation:

-

To the 1 mL methanolic extract, add 1 mL of chloroform. Vortex vigorously for 1 minute.

-

Add 0.9 mL of ultrapure water. Vortex again for 1 minute. This creates a final solvent ratio of approximately 1:1:0.9 (Methanol:Chloroform:Water), which will separate into two phases.

-

-

Phase Separation:

-

Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C.

-

Three layers will be visible: an upper aqueous (methanolic) phase, a protein disk at the interface, and a lower organic (chloroform) phase containing the lipids.

-

-

Lipid Collection:

-

Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface.

-

-

Drying and Reconstitution:

-

Dry the collected organic phase under a gentle stream of nitrogen gas or using a centrifugal vacuum concentrator.

-

Reconstitute the dried lipid film in a small, precise volume (e.g., 100-200 µL) of a solvent suitable for LC-MS analysis (e.g., Methanol/Chloroform 1:1 v/v or Isopropanol/Acetonitrile/Water 2:1:1 v/v/v).

-

-

Storage: Store the final lipid extracts at -80°C in sealed vials until analysis.

Mass Spectrometry Analysis

Instrumentation: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography (LC) system is typically used.

LC Separation: Reversed-phase chromatography is commonly employed to separate lipid species based on their hydrophobicity (acyl chain length and saturation).

MS Detection:

-

For Metabolic Tracing: Use tandem MS (MS/MS) in precursor ion scanning mode.

-

To detect endogenous (unlabeled) PC: Scan for precursors of m/z 184.

-

To detect newly synthesized d9-PC: Scan for precursors of m/z 193.[10]

-

-

For Quantification: Use Selected Reaction Monitoring (SRM) on a triple quadrupole instrument for the highest sensitivity and specificity. Define transitions for both the endogenous lipid and its corresponding deuterated internal standard.

Diagram: General Lipidomics Workflow using Deuterated Choline

Sources

- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. Different choline supplement metabolism in adults using deuterium labelling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From yeast to humans - roles of the Kennedy pathway for phosphatidylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CDP-choline pathway - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. researchgate.net [researchgate.net]

- 8. Dynamic lipidomics with stable isotope labeling - ePrints Soton [eprints.soton.ac.uk]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Mass spectrometry imaging of phosphatidylcholine metabolism in lungs administered with therapeutic surfactants and isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stable Isotopic Tracer Phospholipidomics Reveals Contributions of Key Phospholipid Biosynthetic Pathways to Low Hepatocyte Phosphatidylcholine to Phosphatidylethanolamine Ratio Induced by Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Systematic analysis of choline-containing phospholipids using multi-dimensional mass spectrometry-based shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

Methyl-D9-Choline Chloride: A Technical Guide for Researchers

An In-depth Exploration of its Physicochemical Properties and Applications as an Internal Standard in Mass Spectrometry

Introduction: The Critical Role of Choline and its Isotopologues in Research

Choline, an essential nutrient, is a cornerstone of numerous physiological processes. It is a precursor to the neurotransmitter acetylcholine, a vital component of cell membranes in the form of phosphatidylcholine, and a key player in lipid metabolism and methyl group donation.[1][2] Given its ubiquitous role, the accurate quantification of choline and its metabolites in biological matrices is of paramount importance in various research fields, including neuroscience, oncology, and nutritional science.[3][4] In recent years, the transport mechanism of choline into the brain via the FLVCR2 protein has been elucidated, opening new avenues for drug development targeting neurological disorders.[5] This has further intensified the need for precise analytical methodologies to study choline dynamics.

Stable isotope-labeled internal standards are indispensable for achieving the accuracy and precision required in quantitative mass spectrometry. Methyl-D9-choline chloride, a deuterated analog of choline chloride, has emerged as a gold standard for the quantification of choline and its derivatives by isotope dilution mass spectrometry. Its physicochemical properties, which closely mimic the analyte of interest, and its distinct mass shift make it an ideal tool for correcting for variability during sample preparation and analysis.

This technical guide provides a comprehensive overview of Methyl-D9-choline chloride for researchers, scientists, and drug development professionals. We will delve into its core properties, the rationale behind its use as an internal standard, a detailed protocol for its application in LC-MS/MS workflows, and its broader implications in metabolic research and drug development.

Core Properties of Methyl-D9-Choline Chloride

A thorough understanding of the fundamental characteristics of Methyl-D9-choline chloride is essential for its effective application.

| Property | Value | Source(s) |

| CAS Number | 61037-86-3 | [6][7] |

| Molecular Weight | 148.68 g/mol | [6] |

| Chemical Formula | C5H5D9ClNO | [6][7] |

| Synonyms | Choline-d9 Chloride, Choline-tri(methyl-d3) chloride | [6] |

| Isotopic Purity | Typically ≥98% | [6] |

| Physical Form | Solid | [7] |

| Solubility | Slightly soluble in DMSO; Soluble in Ethanol and PBS (pH 7.2) | [7] |

The Rationale for Isotope Dilution Mass Spectrometry with Methyl-D9-Choline Chloride

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte to a sample. This "internal standard" experiences the same chemical and physical processes as the endogenous analyte throughout the experimental workflow, from extraction and derivatization to chromatographic separation and ionization.

The core principle is that any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the signal from the endogenous analyte to that of the internal standard, accurate quantification can be achieved, irrespective of variations in sample recovery or instrument response.

Caption: Workflow for choline quantification using Methyl-D9-choline chloride as an internal standard.

Methyl-D9-choline chloride is an exemplary internal standard for several key reasons:

-

Chemical Equivalence: It is chemically identical to endogenous choline, ensuring it behaves similarly during all stages of the analytical process.

-

Distinct Mass: The nine deuterium atoms provide a significant mass shift (m/z +9) from the unlabeled choline, allowing for clear differentiation by the mass spectrometer without isotopic overlap.

-

Co-elution: It co-elutes with endogenous choline during liquid chromatography, ensuring that both are subjected to the same matrix effects at the time of ionization.

-

Stability: The deuterium labels are stable and do not readily exchange with protons under typical experimental conditions.

Experimental Protocol: Quantification of Choline in Human Plasma using LC-MS/MS

This section outlines a detailed, step-by-step methodology for the quantification of choline in human plasma using Methyl-D9-choline chloride as an internal standard. This protocol is a synthesized representation of established methods in the field.[8][9][10]

Materials and Reagents

-

Methyl-D9-choline chloride

-

Choline chloride (for calibration standards)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (EDTA-anticoagulated)

Preparation of Stock Solutions and Calibration Standards

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Methyl-D9-choline chloride in methanol.

-

Working Internal Standard Solution (10 µmol/L): Dilute the stock solution with acetonitrile.

-

Choline Stock Solution (1 mg/mL): Accurately weigh and dissolve choline chloride in methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the choline stock solution into a surrogate matrix (e.g., dialyzed human plasma or a synthetic plasma mimic).

Sample Preparation

-

Thaw Plasma: Thaw frozen plasma samples on ice.

-

Protein Precipitation: To 30 µL of plasma in a microcentrifuge tube, add 90 µL of the working internal standard solution (10 µmol/L in acetonitrile). This results in a 1:3 ratio of plasma to precipitant.[8][10]

-

Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A normal-phase silica column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of polar compounds like choline.

-

Mobile Phase A: Acetonitrile with 0.1% formic acid

-

Mobile Phase B: Aqueous buffer with 0.1% formic acid

-

Gradient: A gradient elution is employed to separate choline from other plasma components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Choline | 104 | 60 |

| Methyl-D9-choline | 113 | 69 |

The specific collision energies for these transitions should be optimized on the instrument being used.

Data Analysis

-

Peak Integration: Integrate the peak areas for the MRM transitions of both endogenous choline and Methyl-D9-choline.

-

Ratio Calculation: Calculate the ratio of the peak area of choline to the peak area of Methyl-D9-choline for each sample and calibration standard.

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Quantification: Determine the concentration of choline in the unknown samples by interpolating their peak area ratios on the calibration curve.

Caption: Experimental workflow for the analysis of choline in plasma.

Applications in Research and Drug Development

The use of Methyl-D9-choline chloride extends beyond simple quantification. As a tracer, it allows for the investigation of the metabolic fate of choline in various biological systems.[11][12][13]

-

Neuroscience and Neurodegenerative Diseases: Choline is a precursor to acetylcholine, a neurotransmitter implicated in memory and cognition.[3] The ability to accurately measure choline levels is crucial in the development of drugs targeting Alzheimer's disease, Parkinson's disease, and other neurological disorders.[4]

-

Oncology: Altered choline metabolism is a hallmark of many cancers.[14][15] The use of deuterated choline in metabolic imaging techniques like Deuterium Metabolic Imaging (DMI) is a promising new approach for visualizing brain tumors.[15]

-

Nutritional Science: Methyl-D9-choline chloride is used in studies to assess choline status and metabolism in response to varying dietary intakes.[16]

-

Metabolic Studies: By tracing the incorporation of the deuterium label into downstream metabolites like phosphatidylcholine, researchers can elucidate the activity of different metabolic pathways.[11][17][18]

Conclusion

Methyl-D9-choline chloride is a powerful and indispensable tool for researchers and drug development professionals. Its well-defined physicochemical properties and its role as a robust internal standard in isotope dilution mass spectrometry enable the accurate and precise quantification of choline and its metabolites in complex biological matrices. The insights gained from such studies are critical for advancing our understanding of choline's role in health and disease, and for the development of novel therapeutic interventions.

References

- Yan, J., Jiang, X., West, A. A., Perry, C. A., Malysheva, O. V., & Caudill, M. A. (2016). MTHFR C677T genotype influences the isotopic enrichment of one-carbon metabolites in folate-compromised men consuming d9-choline. The American Journal of Clinical Nutrition, 104(3), 646–654.

- Fischer, L. M., da Costa, K. A., Galanko, J., Sha, W., Stephenson, B., & Zeisel, S. H. (2010). The metabolic fate of orally consumed deuterium-labelled choline. The FASEB Journal, 24(5), 1547–1555.

- Penry, J. T., & Duerksen-Hughes, P. J. (2024). The metabolic fate of deuterium-labeled choline in gestating and lactating Holstein dairy cows. Journal of Dairy Science, 107(8), 5433-5447.

- Shchepin, R. V., & Chekmenev, E. Y. (2013). Synthetic approach for unsaturated precursors for parahydrogen induced polarization of choline and its analogs. Journal of Labelled Compounds and Radiopharmaceuticals, 56(13), 655–662.

- Stremmel, W., Goralczyk, A., Öztürk, H., Ghaffar, I., Keitel, V., & Weiskirchen, R. (2021). Different choline supplement metabolism in adults using deuterium labelling. Nutrients, 13(12), 4393.

- de Certaines, J. D., & Larsen, R. (2025). Metabolism of Choline and Deuterated Choline Detected by 1H–14N 2D Heteronuclear Single-Quantum Coherence (HSQC) NMR. Analytical Chemistry.

- Holm, P. I., Ueland, P. M., Kvalheim, G., & Lien, E. A. (2003). Determination of choline, betaine, and dimethylglycine in plasma by a high-throughput method based on normal-phase chromatography-tandem mass spectrometry. Clinical Chemistry, 49(2), 286–294.

- National Institutes of Health. (2024). Scientists discover how an essential nutrient enters the brain. NIH News Releases.

- Holm, P. I., Ueland, P. M., Kvalheim, G., & Lien, E. A. (2003). Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography-Tandem Mass Spectrometry.

- Holm, P. I., Ueland, P. M., Kvalheim, G., & Lien, E. A. (2003). Determination of choline, betaine, and dimethylglycine in plasma by a high-throughput method based on normal-phase chromatography-tandem mass spectrometry. PubMed.

- Institute of Medicine (US) Committee on Nutrition and Traumatic Brain Injury. (2011). Nutrition and Traumatic Brain Injury: Improving the Scientific Basis of Clinical Practice.

- Mykhailo, S., & Chekmenev, E. Y. (2013). Synthesis of Deuterium- or Tritium-Labeled Acetylcholine. Russian Journal of Bioorganic Chemistry, 39(6), 635-639.

- Mellott, T. J., & Blusztajn, J. K. (2016). Neuroprotective Actions of Dietary Choline. Nutrients, 8(12), 779.

- Shimadzu Corporation. (n.d.).

- Wallace, T. C., & Blusztajn, J. K. (2024). Future Directions in Choline: From Neurodevelopment to Cardiometabolic Health. MDPI.

- Edge Hill University. (n.d.). Development of a method to measure plasma and whole blood choline by liquid chromatography tandem mass spectrometry. Edge Hill University Research Archive.

- Dushianthan, A., Cusack, R., Grocott, M. P. W., & Postle, A. D. (2018). Plasma methyl-D9-choline (A) and methyl-D9-betaine (B) enrichments over time.

- Derbyshire, E., & Obeid, R. (2020). Choline, Neurological Development and Brain Function: A Systematic Review Focusing on the First 1000 Days. Nutrients, 12(6), 1731.

- MedKoo Biosciences, Inc. (n.d.). Methyl-D9-choline chloride. MedKoo.

- Roberts, A. B., Gu, X., Bess, E. N., & Rey, F. E. (2018). Discovery of a Cyclic Choline Analog That Inhibits Anaerobic Choline Metabolism by Human Gut Bacteria. Journal of the American Chemical Society, 140(31), 9789–9793.

- Dushianthan, A., Cusack, R., Grocott, M. P. W., & Postle, A. D. (2018). Schematic illustration of the incorporation of methyl-D9 choline in to phosphatidylcholine (PC) synthesis.

- T. L. Gresham and F. W. Shaver. (1948). Preparation of choline chloride. U.S.

- Cayman Chemical. (n.d.). Choline-d9 (chloride). Cayman Chemical.

- Stremmel, W., Goralczyk, A., Öztürk, H., Ghaffar, I., Keitel, V., & Weiskirchen, R. (2022). Choline supplementation for preterm infants: metabolism of four Deuterium-labeled choline compounds.

- van der Kemp, W. J. M., et al. (2025). Oral Intake of Deuterated Choline at Clinical Dose for Metabolic Imaging of Brain Tumors. bioRxiv.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Choline, Neurological Development and Brain Function: A Systematic Review Focusing on the First 1000 Days - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Choline - Nutrition and Traumatic Brain Injury - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Scientists discover how an essential nutrient enters the brain | National Institutes of Health (NIH) [nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. caymanchem.com [caymanchem.com]

- 8. bevital.no [bevital.no]

- 9. researchgate.net [researchgate.net]

- 10. Determination of choline, betaine, and dimethylglycine in plasma by a high-throughput method based on normal-phase chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Different choline supplement metabolism in adults using deuterium labelling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. biorxiv.org [biorxiv.org]

- 16. Choline supplementation for preterm infants: metabolism of four Deuterium-labeled choline compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Researcher's Guide to High-Purity Methyl-D9-Choline Chloride: From Sourcing to Application

For researchers, scientists, and drug development professionals, the precision of experimental inputs is paramount to the integrity of the outputs. In the realm of metabolomics and pharmacokinetic studies, stable isotope-labeled internal standards are indispensable tools for achieving accurate quantification. This in-depth technical guide focuses on high-purity Methyl-D9-choline chloride, a critical reagent for tracing choline metabolism and quantifying choline and its derivatives with high fidelity. This guide provides a comprehensive overview of its properties, supplier landscape, quality control considerations, and detailed application protocols.

The Critical Role of Methyl-D9-Choline Chloride in Research

Methyl-D9-choline chloride, also known as choline chloride-(trimethyl-d9), is an isotopically labeled analog of choline where the nine hydrogen atoms of the three methyl groups attached to the nitrogen atom are replaced with deuterium. This substitution results in a mass shift of +9 atomic mass units, rendering it readily distinguishable from its endogenous counterpart by mass spectrometry without significantly altering its chemical properties.[1][2] This key characteristic makes it an ideal internal standard for quantitative analysis and a powerful tracer for metabolic studies.[3]

Its primary applications are in:

-

Quantitative Mass Spectrometry: Used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods to accurately quantify choline, acetylcholine, and various phospholipids in biological matrices.[2][4] The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation, instrument response, and matrix effects, thereby enhancing the accuracy and precision of the results.[5][6]

-

Metabolic Labeling and Flux Analysis: Employed to trace the metabolic fate of choline in vivo and in vitro.[7] By introducing Methyl-D9-choline chloride into a biological system, researchers can monitor its incorporation into downstream metabolites such as phosphocholine, phosphatidylcholine, and betaine, providing valuable insights into the dynamics of choline metabolism and the activity of related enzymatic pathways.[8][9]

-

Magnetic Resonance Spectroscopy (MRS): Utilized in deuterium metabolic imaging (DMI) to non-invasively study choline metabolism in vivo, particularly in the context of cancer research where choline metabolism is often upregulated.[10][11]

Sourcing High-Purity Methyl-D9-Choline Chloride: A Comparative Landscape of Commercial Suppliers